Ethyl 3-ethylhexanoate
Overview
Description
Ethyl 3-ethylhexanoate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound has the molecular formula C10H20O2 and is commonly used in various applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Hexanoic acid, 3-ethyl-, ethyl ester is a type of ester, which is a class of organic compounds . The primary targets of esters are enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play a crucial role in the metabolism of esters, facilitating their breakdown into corresponding alcohols and carboxylic acids .
Mode of Action
The interaction of Hexanoic acid, 3-ethyl-, ethyl ester with its targets involves the process of hydrolysis . In this process, the ester bond is broken down by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction is catalyzed by enzymes such as esterases and lipases .
Biochemical Pathways
The hydrolysis of esters, including Hexanoic acid, 3-ethyl-, ethyl ester, is a key step in various biochemical pathways. The resulting alcohol and carboxylic acid can enter different metabolic pathways, contributing to processes such as energy production, lipid metabolism, and others .
Pharmacokinetics
The pharmacokinetics of Hexanoic acid, 3-ethyl-, ethyl ester, like other esters, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, esters are known to be lipophilic, which can influence their absorption and distribution within the body .
Result of Action
The hydrolysis of Hexanoic acid, 3-ethyl-, ethyl ester results in the formation of an alcohol and a carboxylic acid . These products can have various effects at the molecular and cellular levels, depending on their specific structures and the context of their production. For instance, they can participate in different biochemical reactions, influence cellular signaling, or modulate the activity of certain enzymes .
Action Environment
The action of Hexanoic acid, 3-ethyl-, ethyl ester, like other esters, can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of catalyzing enzymes, and the concentration of water, which is necessary for the hydrolysis of the ester . Additionally, factors such as the presence of other substances that can interact with the ester or its hydrolysis products may also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethylhexanoate can be synthesized through the esterification of 3-ethylhexanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-ethylhexanoic acid+ethanol→Ethyl 3-ethylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethylhexanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylhexanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: 3-ethylhexanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: 3-ethylhexanol.
Scientific Research Applications
Ethyl 3-ethylhexanoate finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the fragrance and flavor industries for its pleasant odor. It is also used as a plasticizer in polymer production.
Comparison with Similar Compounds
Ethyl 3-ethylhexanoate can be compared with other esters such as ethyl hexanoate and ethyl butanoate.
Ethyl Hexanoate: Similar fruity odor but differs in the length of the carbon chain, affecting its volatility and solubility.
Ethyl Butanoate: Also has a fruity odor but with a shorter carbon chain, making it more volatile and less soluble in water.
Uniqueness: this compound’s unique structure, with an ethyl group on the third carbon of the hexanoate chain, imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.
Properties
IUPAC Name |
ethyl 3-ethylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-9(5-2)8-10(11)12-6-3/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZWBNWUOYBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647192 | |
Record name | Ethyl 3-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84612-77-1 | |
Record name | Ethyl 3-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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